molecular formula C11H14N2O2 B8523200 2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1,3,3-trimethyl-

2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1,3,3-trimethyl-

Cat. No.: B8523200
M. Wt: 206.24 g/mol
InChI Key: YLRYTZCTKUDTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1,3,3-trimethyl- is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1,3,3-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1,3,3-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-methoxy-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C11H14N2O2/c1-11(2)7-5-6-8(15-4)12-9(7)13(3)10(11)14/h5-6H,1-4H3

InChI Key

YLRYTZCTKUDTDC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(N=C(C=C2)OC)N(C1=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.3 g (1.4 mmol) 6-chloro-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one, 0.6 ml (2.8 mmol) of sodium methoxide (4.6M in methanol), and 1.2 mg of Cul in 6 ml of DMF was heated to 145° C. for 18 hours. The reaction mixture was cooled to room temperature and added to 25 ml of water. The mixture was extracted with ethyl acetate. The ethyl acetate extract were was washed with 25 ml of saturated sodium bisulfite, dried (Na2SO4) and evaporated. The residue was triturated twice with hot hexane, and the hexane decanted. The residue 6-methoxy-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (0.25 g) was used without further purification. TLC: Rf=0.7 (5:1 hexane/ethyl acetate). 1H NMR (CDCl3) δ 7.35 (d, 1H), 6.38 (d, 1H), 3.92 (s, 3H), 3.22 (s, 3H), 1.33 (s, 3H). Mass spectrum: m/e=207.3 (p+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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